molecular formula C8H8N4O B8572985 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 161888-39-7

1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No. B8572985
M. Wt: 176.18 g/mol
InChI Key: ODNNDAIPKSYBAT-UHFFFAOYSA-N
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Patent
US09380782B2

Procedure details

Under ice-cooling, to N,N-dimethylformamide 500 mL was added anhydrous aluminum chloride 55.1 g and the resulting mixtures were stirred for fifteen minutes. Thereto was added sodium azide 26.9 g and the resulting mixtures were stirred for fifteen minutes and thereto was then added 1-isocyanato-2-methylbenzene 50.6 g and the resulting mixtures were heated at 70° C. for four hours. After cooling, to a mixture of sodium nitrite 51.8 g, water 2 L and ice 500 g was added the reaction solutions with stirring. The mixtures were acidified with 10% hydrochloric acid and were extracted with ethyl acetate. The organic layers were washed with water and saturated saline, and were dried over anhydrous magnesium sulfate and were then concentrated under reduced pressure to give 1-(2-methylphenyl)-1,4-dihydrotetrazole-5-one 69.8 g.
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
51.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[N-:5]=[N+:6]=[N-:7].[Na+].[N:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=[C:10]=[O:11].N([O-])=O.[Na+].Cl>O.CN(C)C=O>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[N:9]1[C:10](=[O:11])[NH:7][N:6]=[N:5]1 |f:0.1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
55.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
26.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
50.6 g
Type
reactant
Smiles
N(=C=O)C1=C(C=CC=C1)C
Step Four
Name
Quantity
51.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixtures were stirred for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixtures were stirred for fifteen minutes
ADDITION
Type
ADDITION
Details
was added the reaction solutions
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
were then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1N=NNC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.